3-(1-Methylpyrazol-4-yl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
Overview
Description
3-(1-Methylpyrazol-4-yl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyridine ring, with a methylpyrazolyl and trifluoromethyl substituent. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a valuable candidate for various scientific research applications.
Preparation Methods
The synthesis of 3-(1-Methylpyrazol-4-yl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine typically involves a multi-step process. One common method involves the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes under mild conditions. This one-pot synthesis is efficient and operationally simple, providing facile access to the desired triazolopyridine derivatives . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
3-(1-Methylpyrazol-4-yl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce different functional groups into the molecule.
Scientific Research Applications
This compound has a wide range of scientific research applications. In medicinal chemistry, it is explored for its potential as a kinase inhibitor, particularly targeting c-Met kinase . Its unique structure allows it to interact with specific molecular targets, making it a promising candidate for anticancer drug development. Additionally, it has applications in the field of synthetic chemistry, where it serves as a building block for the synthesis of more complex molecules. Its biological activity also makes it useful in studying various biochemical pathways and mechanisms.
Mechanism of Action
The mechanism of action of 3-(1-Methylpyrazol-4-yl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby disrupting the signaling pathways that promote cancer cell proliferation . Molecular docking studies have shown that the compound fits well into the binding pocket of the kinase, forming stable interactions that enhance its inhibitory effect.
Comparison with Similar Compounds
Similar compounds to 3-(1-Methylpyrazol-4-yl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine include other triazolopyridine derivatives and triazoloquinazoline derivatives . These compounds share structural similarities but differ in their substituents and specific biological activities. For example, triazoloquinazolines have been studied for their potential as PCAF inhibitors with anticancer activity . The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for targeted research applications.
Properties
IUPAC Name |
3-(1-methylpyrazol-4-yl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N5/c1-18-6-7(5-15-18)9-16-17-10-8(11(12,13)14)3-2-4-19(9)10/h2-6H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBQUURSSFYSMOI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NN=C3N2C=CC=C3C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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